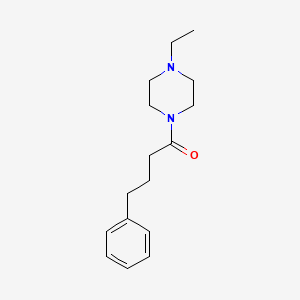

1-ethyl-4-(4-phenylbutanoyl)piperazine

Description

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-17-11-13-18(14-12-17)16(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIYGBWMZAEVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neuropharmacology

Research indicates that piperazine derivatives, including 1-ethyl-4-(4-phenylbutanoyl)piperazine, exhibit significant activity as dopamine reuptake inhibitors. This mechanism is crucial for the treatment of various CNS disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter levels can lead to enhanced mood and cognitive function, making it a candidate for further investigation in neuropharmacological studies .

Antitumor Activity

Recent studies have highlighted the potential of piperazine derivatives in oncology. For instance, compounds similar to this compound have shown promise as selective inhibitors of eIF4A3, a protein involved in cancer cell proliferation. In vivo studies demonstrated that these compounds could reduce tumor growth without significant toxicity, suggesting their utility as therapeutic agents against various cancers .

Antimicrobial Properties

Piperazine derivatives have been explored for their antimicrobial properties. Some studies suggest that compounds like this compound may possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics or antifungal medications .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Features and Substituent Effects:

- 1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol): Substituents: N1-ethyl and N4-(4-nitrophenyl) groups. elegans .

- 1-Ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine (Cycl-1): Substituents: Bulky benzhydryl group at N3. Activity: Demonstrates anti-inflammatory effects in rodent models .

- Piperazine-substituted 4(1H)-quinolones: Substituents: Ethylene or methylene spacers between piperazine and quinolone core. Physicochemical Properties: Spacer length correlates with solubility and pKa; longer chains (e.g., ethylene) improve aqueous solubility (80 μM vs. <20 μM for direct attachment) . Comparison: The target compound’s four-carbon acyl chain may similarly enhance solubility relative to shorter spacers, though its aromatic phenyl group could reduce polarity.

Table 1: Physicochemical and Structural Comparison

Pharmacological and Metabolic Comparisons

Receptor Binding and Selectivity:

- Serotonin 5-HT1A Receptor Ligands: Derivatives with three-carbon alkyl linkers between coumarin and piperazine show subnanomolar affinity for 5-HT1A receptors .

Metabolic Stability:

- Piperazine rings are often metabolic hotspots. Deethylation (N1-ethyl removal) and oxidation are common pathways . Comparison: The target compound’s ethyl group may increase susceptibility to deethylation, while the phenylbutanoyl moiety could slow oxidative metabolism due to steric protection.

Cytotoxicity and Selectivity:

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines: Exhibited cytotoxicity against liver, breast, and colon cancer cell lines (IC50 values <10 μM) . Comparison: The phenylbutanoyl group may reduce off-target effects compared to chlorobenzhydryl substituents, enhancing selectivity.

P-glycoprotein (P-gp) Modulation:

- Piperazine hybrids with artesunate bypass multidrug resistance (MDR) in cancer cells by inhibiting P-gp .

- Comparison: The target compound’s hydrophobic substituents may similarly inhibit P-gp, though this requires empirical validation.

Key Research Findings and Implications

- Structural Insights: Longer acyl chains (e.g., butanoyl) improve solubility and binding flexibility compared to shorter or rigid substituents . Bulky aromatic groups enhance receptor selectivity but may reduce metabolic stability .

- Pharmacological Potential: The target compound’s structure suggests applicability in CNS disorders (via serotonin receptor modulation) or oncology (via cytotoxicity/P-gp inhibition), though further testing is needed.

Metabolic Considerations:

- N1-ethyl groups are prone to deethylation, suggesting a need for prodrug strategies or substituent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.